4,4,4-Trifluoro-2-oxobutanoic acid
Description
Utility in Ligand Design for Coordination Chemistry (if α-keto acid motif acts as a ligand)
The α-keto acid functionality of 4,4,4-Trifluoro-2-oxobutanoic acid provides a versatile coordination site for metal ions. The carboxylate group and the adjacent keto group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers. The coordination of α-keto acids to metal ions is a subject of interest, particularly in the context of bioinorganic chemistry and catalysis.
The presence of the highly electronegative trifluoromethyl group is expected to modulate the electronic properties of the α-keto acid ligand. This can influence the stability, structure, and reactivity of the resulting metal complexes. For instance, the electron-withdrawing nature of the CF3 group can affect the acidity of the carboxylic acid and the Lewis basicity of the keto oxygen, thereby altering the binding affinity of the ligand for different metal ions.
Research into the coordination chemistry of fluorinated β-diketones, which share some structural similarities with α-keto acids, has shown that trifluoromethyl groups can enhance the volatility and luminescence of lanthanide complexes. While direct analogues for this compound are not extensively documented, the principles observed with related fluorinated ligands suggest that its metal complexes could exhibit interesting photophysical or catalytic properties.
Studies on iron(II)-α-keto acid complexes have demonstrated that the α-keto acid ligand can undergo oxidative decarboxylation, a reaction of significance in biological systems. The specific geometry of other ligands within the coordination sphere has been shown to influence the reactivity of these complexes. It is plausible that coordination complexes of this compound could participate in similar reactivity, with the trifluoromethyl group potentially impacting the reaction kinetics and mechanism.
Furthermore, α-keto acids can exist in equilibrium with their enol tautomers. Both the keto and enol forms can potentially coordinate to a metal center, leading to different coordination modes and, consequently, different properties of the resulting complexes. The electronic influence of the trifluoromethyl group could play a role in the position of this tautomeric equilibrium and the preferred coordination mode.
While the body of research specifically detailing the coordination complexes of this compound is still growing, the foundational principles of coordination chemistry and the known effects of trifluoromethyl substitution provide a strong basis for its potential as a valuable ligand in the design of novel metal-based materials and catalysts. Further experimental and computational studies are warranted to fully explore the coordination behavior of this intriguing fluorinated molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-2-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)1-2(8)3(9)10/h1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGAKEYUIVMAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-15-3 | |
| Record name | 4,4,4-trifluoro-2-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4,4 Trifluoro 2 Oxobutanoic Acid and Its Precursors
Strategies for Carbon-Carbon Bond Formation Leading to the Butanoic Acid Scaffold
The formation of the four-carbon backbone of 4,4,4-Trifluoro-2-oxobutanoic acid is a critical step in its synthesis. Key strategies involve the use of trifluoroacetyl synthons and various condensation reactions.
Approaches Involving Trifluoroacetyl Synthons
Trifluoroacetyl synthons are valuable building blocks for introducing the trifluoromethyl group and an adjacent carbonyl group. One notable method involves the reaction of trifluoroacetyl chloride with ketene. This reaction forms a highly reactive intermediate, 4,4,4-trifluoro-3-oxobutyryl chloride, which is not isolated but is immediately treated with methanethiol (B179389) to produce methyl 4,4,4-trifluoro-3-oxo-butanethioate. google.com This thioester can then be further manipulated to yield the target acid. The reaction is typically performed in a suitable solvent such as dichloromethane (B109758) or toluene. google.com
Another approach utilizes trifluoroacetyl amides, which can react with Grignard reagents. This reaction leads to the substitution of the trifluoromethyl group, which proceeds via an isocyanate intermediate or an alkoxide/amide dual anionic intermediate. While this method focuses on the substitution of the CF3 group, it highlights the reactivity of trifluoroacetyl derivatives in carbon-carbon bond formation.
Condensation Reactions for α-Keto Acid Formation
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Claisen condensation and Aldol (B89426) condensation are particularly relevant for constructing the α-keto acid scaffold of the target molecule.
The Claisen condensation of two ester molecules is a classic method for forming β-keto esters. libretexts.orgmasterorganicchemistry.comopenstax.org Specifically, the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide yields ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate). libretexts.orgopenstax.orgnist.gov This reaction is reversible, and to drive it to completion, a full equivalent of base is often used to deprotonate the resulting β-keto ester, which has a highly acidic α-hydrogen. openstax.org
| Reactants | Base | Product | Notes |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethyl 4,4,4-trifluoro-3-oxobutanoate | A classic Claisen condensation. libretexts.orgopenstax.org |
The Aldol condensation provides another powerful tool. While not directly producing the butanoic acid scaffold in one step, it is instrumental in forming related structures. For instance, amine salt-catalyzed aldol condensation of aromatic and heteroaromatic aldehydes with trifluoroacetone has been developed to synthesize α,β-unsaturated trifluoromethyl ketones. bohrium.com Furthermore, asymmetric cross-aldol reactions between prochiral trifluoromethyl ketones and a Ni(II)-complex of a chiral Schiff base of glycine (B1666218) have been used to prepare enantiomerically enriched trifluoromethyl-substituted serines. acs.org Decarboxylative aldol reactions of β-ketocarboxylic acids with trifluoropyruvates, catalyzed by tertiary amines, can also produce aldol products with high diastereoselectivity. nih.gov
Functional Group Interconversions for Carboxylic Acid and Ketone Moieties
Once the carbon skeleton is in place, the next critical phase is the introduction and modification of the ketone and carboxylic acid functionalities. This is typically achieved through oxidation or hydrolysis of suitable precursors.
Oxidation Pathways to α-Keto Carboxylic Acids
A common strategy to introduce the α-keto group is through the oxidation of an α-hydroxy acid precursor. The compound 4,4,4-Trifluoro-2-hydroxybutanoic acid serves as a direct precursor to the target molecule. smolecule.combiosynth.comuni.lu The oxidation of this α-hydroxy acid to the corresponding α-keto acid can be achieved using various oxidizing agents. The challenge in this step is to avoid over-oxidation, which can lead to the cleavage of the molecule.
Recent methodologies have focused on the oxidation of α-trifluoromethyl alcohols to the corresponding ketones using a catalytic amount of a nitroxide and potassium persulfate as the terminal oxidant. This method has proven effective for a range of substrates, including aromatic, heteroaromatic, and conjugated alcohols.
Hydrolysis of Esters or Nitriles
The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester or nitrile. Ethyl 4,4,4-trifluoro-2-oxobutanoate is a common precursor that can be hydrolyzed to the desired carboxylic acid. nist.gov
The hydrolysis of esters can be carried out under either acidic or basic conditions. chemguide.co.uk
Acid-catalyzed hydrolysis : The ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk
Base-induced hydrolysis (saponification) : The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. This reaction is irreversible and often preferred due to higher yields and easier separation of the products. The initial product is the sodium salt of the carboxylic acid, which is then acidified in a separate step to yield the free carboxylic acid. chemguide.co.uk
A patented method describes the preparation of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid through the hydrolysis of its ethyl ester using a sodium hydroxide solution, followed by acidification with dilute hydrochloric acid. google.com This process is analogous to the hydrolysis of ethyl 4,4,4-trifluoro-2-oxobutanoate.
Stereoselective Synthesis of Chiral Derivatives (if applicable for specific synthetic targets)
For specific applications, the synthesis of chiral derivatives of this compound is of significant interest. The primary focus in this area has been on the stereoselective synthesis of the precursor, 4,4,4-trifluoro-3-hydroxybutanoic acid and its derivatives.
One successful approach is the enantioselective reduction of ethyl 4,4,4-trifluoroacetoacetate using baker's yeast (Saccharomyces cerevisiae), which can produce the corresponding (S)-4,4,4-trifluoro-3-hydroxybutanoate with a 62% enantiomeric excess. researchgate.net
Catalytic asymmetric hydrogenation is another powerful technique. Palladium-catalyzed asymmetric hydrogenation of fluorinated iminoesters has been shown to be an effective method for the stereoselective synthesis of fluorinated amino acids. smolecule.com Furthermore, enantiomerically pure 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives can be prepared from (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoic acid. researchgate.net These chiral building blocks can be used to synthesize more complex, stereochemically defined molecules. For example, the lithium enolate of a chiral dioxanone derived from this acid can react with various electrophiles to produce predominantly trans,trans-2,5,6-trisubstituted dioxanones. researchgate.net
| Precursor | Method | Chiral Product | Enantiomeric Excess (ee) |
| Ethyl 4,4,4-trifluoroacetoacetate | Reduction with Saccharomyces cerevisiae | (S)-4,4,4-trifluoro-3-hydroxybutanoate | 62% researchgate.net |
| Fluorinated iminoesters | Pd-catalyzed asymmetric hydrogenation | Fluorinated amino acids | High smolecule.com |
| (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoic acid | Derivatization to chiral dioxanones and reaction with electrophiles | Enantiomerically pure 4,4,4-trifluoro-3-hydroxy-butanoic acid derivatives | High researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The synthesis of fluorinated compounds like this compound is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. Key strategies include the use of catalytic methods, biocatalysis, and one-pot procedures.
Catalytic Syntheses: Catalysis is fundamental to developing greener synthetic routes by reducing energy consumption and minimizing waste. Several catalytic methods are employed in the synthesis of this compound and its derivatives. One efficient, two-step synthesis of trifluoropyruvic acid monohydrate involves the reaction of trifluoromethyltrimethylsilane (CF3-TMS) with di-tert-butyl oxalate, facilitated by tetrabutylammonium (B224687) fluoride (B91410) as a catalyst. researchgate.net
For derivatives such as ethyl trifluoropyruvate, iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) has been identified as an effective Lewis acid catalyst for carbonyl-ene reactions, representing a move towards using less toxic and more abundant metals. core.ac.uk Furthermore, highly enantioselective [2+2] cycloadditions involving ethyl trifluoropyruvate can be achieved using a dicationic (S)-BINAP-Pd catalyst, an atom-economical process that yields valuable chiral building blocks. organic-chemistry.org Such catalytic asymmetric syntheses are a hallmark of advanced, green chemical manufacturing.
Biocatalysis and Enzymatic Reactions: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. In processes involving this compound, enzymes are used to achieve specific transformations under mild conditions. For instance, the acid serves as a substrate for lactate (B86563) dehydrogenases (LDHs) in the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA). nih.gov This biocatalytic reduction uses a cofactor regeneration system, making the process more sustainable and efficient. nih.gov The reaction demonstrates high conversion rates and excellent stereoselectivity, producing optically pure products. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing product yield, ensuring purity, and making a synthetic process economically viable and scalable. Research into the synthesis of this compound and its esters focuses on the choice of precursors, catalysts, and reaction conditions.
Evaluation of Synthetic Routes: Several pathways to synthesize this compound have been reported, with the choice of method impacting convenience and yield. One of the most convenient procedures starts from perfluoropropene-1,2-oxide. researchgate.net Alternative methods, such as the hydrolysis of perfluoro-(2-methyl-2H-azirine), have also been explored. researchgate.net The selection of a particular route often depends on the availability of starting materials and the desired scale of production.
Catalyst and Condition Optimization for Ethyl Trifluoropyruvate Reactions: The reactions of ethyl trifluoropyruvate, the ethyl ester of the target acid, have been a focus of optimization studies. In the iron-catalyzed carbonyl-ene reaction, a systematic evaluation of different iron salts was performed to maximize yield. The findings indicate that iron(II) salts are superior to iron(III) salts for this transformation. core.ac.uk Specifically, anhydrous Fe(BF₄)₂ provided higher yields than its hydrated form, demonstrating the critical role of the catalyst's state and counterion. core.ac.uk
The following table summarizes the optimization of the iron catalyst for the carbonyl-ene reaction between α-methylstyrene and ethyl trifluoropyruvate.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Fe(OTf)₃ (10) | CH₂Cl₂ | 24 | 0 | 0 |
| 2 | FeCl₃ (10) | CH₂Cl₂ | 24 | 0 | 0 |
| 3 | Fe(BF₄)₂·6H₂O (10) | CH₂Cl₂ | 60 | 69 | 50 |
| 4 | Anhydrous Fe(BF₄)₂ (5) | CH₂Cl₂ | 24 | 100 | 87 |
| Data sourced from a study on Fe(BF₄)₂ catalyzed carbonyl-ene reactions. core.ac.uk |
This data clearly shows that the choice of the iron salt and its hydration state significantly impacts the reaction's efficiency, with anhydrous Fe(BF₄)₂ providing a quantitative conversion and a high isolated yield of 87%. core.ac.uk
Enzymatic and Biological Interactions: Mechanistic Investigations in Vitro
Mechanism-Based Enzyme Inhibition Studies
The presence of a trifluoromethyl group significantly influences the reactivity and biological interactions of 4,4,4-Trifluoro-2-oxobutanoic acid and its derivatives.
Elucidation of Inhibition Mechanisms (e.g., reversible, irreversible)
Derivatives of this compound have been shown to act as enzyme inhibitors. For instance, trifluoromethylketone-containing compounds are recognized as potent reversible inhibitors of carboxylesterases (CEs). metabolomics.se The inhibition mechanism involves the nucleophilic attack by a serine residue in the enzyme's active site on the ketone, forming a tetrahedral adduct. The stability of the trifluoromethyl group, which is a poor leaving group, leads to reversible inhibition. metabolomics.se In contrast, a study on 2,2,2-trifluoro-1-trifluoromethylethyl cyclohexylcarbamate, a related fluorinated compound, identified it as a selective irreversible inhibitor of carboxylesterase. researchgate.net
Kinetic Characterization of Enzyme-Inhibitor Interactions
Kinetic studies have been crucial in quantifying the inhibitory potential of compounds related to this compound. For a series of trifluoromethylketone (TFK) inhibitors, inhibition constants (Ki) against three mammalian CEs were determined, with some values as low as 0.3 nM, indicating potent inhibition. metabolomics.se The inhibitory potency was found to be influenced by the length of the alkyl chain and the presence of a thioether, which generally resulted in more potent inhibition than their sulfinyl or sulfonyl counterparts. metabolomics.se
A study on 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids revealed them to be a new class of effective and selective carboxylesterase (CES) inhibitors. researchgate.netnih.gov Polyfluoroalkyl-containing derivatives of these acids were particularly effective, with IC50 values as low as 42 nM. bohrium.com The inhibitory activity was found to increase with the length of the perfluoroalkyl substituent. bohrium.com
| Compound Class | Target Enzyme | Inhibition Type | Potency (IC50/Ki) | Reference |
| Trifluoromethylketones | Mammalian Carboxylesterases | Reversible | Ki as low as 0.3 nM | metabolomics.se |
| 2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids | Carboxylesterase (CES) | Not specified | IC50 as low as 42 nM | bohrium.com |
| 2,2,2-Trifluoro-1-trifluoromethylethyl cyclohexylcarbamate | Carboxylesterase (CES) | Irreversible | Not specified | researchgate.net |
Target Enzyme Identification and Specificity Profiling
Research has highlighted the selectivity of this compound derivatives for certain enzymes. Specifically, 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids have been identified as selective inhibitors of carboxylesterase (CES). researchgate.netnih.gov These compounds show significantly lower activity against structurally related cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov This selectivity is a key finding, suggesting their potential for targeted therapeutic applications. Furthermore, trifluoromethyl-containing acids have demonstrated selectivity for human carboxylesterase 2 (hCES2) over hCES1. bohrium.com
Molecular Docking and Dynamics Simulations for Binding Mode Analysis
Molecular docking and dynamics simulations have provided insights into the binding interactions between inhibitors derived from this compound and their target enzymes. For 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, molecular docking results were consistent with the observed selective inhibition of carboxylesterase. researchgate.net These computational studies help to elucidate the binding mode of the inhibitors within the active site of the enzyme. researchgate.net
In a study on the biodegradation of the pesticide fipronil (B1672679), where this compound was identified as a metabolite, in-silico molecular docking and molecular dynamic simulations were used. nih.gov These analyses revealed stable interactions between the degradation intermediates and their respective enzymes, with significant binding energies ranging from -5.9 to -9.7 kcal/mol. nih.gov
Studies as a Substrate or Analog in Enzymatic Reactions
Beyond its role in enzyme inhibition, this compound is also involved in enzymatic reactions as a substrate or analog.
Investigation of Biotransformation Pathways
This compound has been identified as a major metabolite in the bacterial degradation of the pesticide fipronil by Rhodococcus sp. FIP_B3. nih.gov This finding indicates that the compound is part of a biotransformation pathway. The degradation process involves several enzymes, including Cytochrome P450 monooxygenase, peroxidase-related enzyme, haloalkane dehalogenase, 2-nitropropane (B154153) dioxygenase, and aconitate hydratase. nih.gov The identification of this compound as a metabolite supports its role as an intermediate in the enzymatic breakdown of a complex xenobiotic compound. nih.gov
Role in Artificially Induced Metabolic Pathways
The involvement of this compound has been identified in artificially induced metabolic pathways, particularly in the context of bioremediation. A notable example is the microbial degradation of the pesticide fipronil.
In a study investigating the biodegradation of fipronil by the bacterium Rhodococcus sp. FIP_B3, this compound was identified as one of the major metabolites. nih.gov This degradation pathway represents an artificially induced system where the bacterium is utilized to break down a synthetic environmental pollutant. The process involves several key enzymes, including Cytochrome P450 monooxygenase, peroxidase-related enzymes, and haloalkane dehalogenase, which collectively transform fipronil into a series of smaller molecules. nih.gov The appearance of this compound as a stable intermediate in this pathway highlights its role in the systematic breakdown of complex fluorinated xenobiotics. nih.gov
Interactions with Other Biological Macromolecules (e.g., protein binding studies)
The trifluoromethyl ketone group, a key feature of this compound, plays a crucial role in its interaction with biological macromolecules, particularly enzymes. This interaction is often the basis for potent and selective enzyme inhibition.
Derivatives of this compound, specifically 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, have been synthesized and identified as effective and highly selective inhibitors of carboxylesterase (CES). researchgate.net These compounds demonstrate a significant ability to inhibit CES at nanomolar concentrations while showing only weak inhibition of structurally related cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbohrium.com
Molecular docking studies have provided insight into this selectivity. The trifluoromethyl ketone (TFK) group within these molecules is crucial for binding to the active site of carboxylesterase. researchgate.net This interaction suggests a mechanism involving the formation of a tetrahedral adduct, followed by a slow hydrolysis reaction, which accounts for the inhibitory effect. researchgate.net The presence and structure of the polyfluoroalkyl substituent are determinant factors for the inhibitory capacity against CES. bohrium.com
Furthermore, in the context of fipronil biodegradation, in-silico molecular docking and molecular dynamic simulations have been performed on the metabolic intermediates, including this compound, and their respective enzymes in the pathway. nih.gov These analyses indicated stable interactions with significant binding energies, ranging from -5.9 to -9.7 kcal/mol, providing a mechanistic basis for the degradation process mediated by Rhodococcus sp. FIP_B3. nih.gov
The table below summarizes the inhibitory activity of a representative 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acid derivative against different esterases, illustrating its selectivity.
| Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| Carboxylesterase (CES) | Effective, Nanomolar IC50 values | researchgate.netbohrium.com |
| Acetylcholinesterase (AChE) | Weak or Moderate Inhibition | researchgate.net |
| Butyrylcholinesterase (BChE) | Weak or Moderate Inhibition | researchgate.net |
Spectroscopic and Computational Characterization of 4,4,4 Trifluoro 2 Oxobutanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4,4,4-Trifluoro-2-oxobutanoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of protons (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) atoms within the molecule.
Proton (¹H) NMR for Structural Elucidation
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the methylene (B1212753) protons adjacent to the trifluoromethyl group and the carboxylic acid group exhibit characteristic chemical shifts. The integration of the signals provides a ratio of the protons in different environments, while the splitting patterns (multiplicity) reveal information about neighboring protons. For instance, the methylene protons would be expected to appear as a singlet in the absence of coupling to other protons.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is particularly useful for characterizing the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group in ¹⁹F NMR spectra is highly sensitive to its electronic environment. ucsb.edu For derivatives of this compound, the ¹⁹F NMR spectrum typically shows a single resonance for the three equivalent fluorine atoms of the CF₃ group. researchgate.netacs.org The precise chemical shift can provide information about the nature of the rest of the molecule. For example, in ethyl 4,4,4-trifluoroacetoacetate, a related compound, the ¹⁹F resonance appears at approximately -78.50 ppm. acs.org
Carbon (¹³C) NMR for Carbon Backbone Analysis
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound and its derivatives gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. The carbonyl carbons of the keto and carboxylic acid groups are typically found significantly downfield (at higher ppm values). The carbon of the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Below is a table summarizing typical ¹³C NMR chemical shifts for a related compound, which helps in understanding the expected ranges for this compound.
| Functional Group | Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 170-220 |
| Trifluoromethyl (CF₃) | ~125 (quartet) |
| Methylene (CH₂) | 30-60 |
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Confirmation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously confirming the connectivity of atoms within the molecule. researchgate.netoxinst.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in a COSY spectrum of a derivative of this compound would confirm the connectivity between different proton environments. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the molecular structure.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When coupled with gas chromatography, it allows for the separation and identification of individual components in a mixture. nih.govjfda-online.com
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule that can be used for structural confirmation. For carboxylic acids like this compound, common fragmentation pathways include the loss of small neutral molecules. libretexts.orgdocbrown.infomiamioh.edu
Key expected fragments for this compound in a mass spectrum would include:
The molecular ion peak [M]⁺.
A peak corresponding to the loss of a hydroxyl radical (·OH), [M-17]⁺. libretexts.org
A peak corresponding to the loss of the carboxyl group (·COOH), [M-45]⁺. libretexts.org
Fragments arising from the cleavage of the C-C bond adjacent to the carbonyl group.
The presence and relative abundance of these fragments provide strong evidence for the structure of the parent molecule. GC/MS analysis of derivatives is also a common practice for their identification and quantification in various samples. nih.govjfda-online.com
Quantitative Analysis Methods
The quantitative analysis of this compound and its derivatives can be performed using various analytical techniques. Gas chromatography is a suitable method for the determination of carboxylic acid chlorides and their precursor carboxylic acids. science.gov In this method, the acid chloride is derivatized with diethylamine (B46881) to form the corresponding diethylamide, while the carboxylic acid impurities are converted to their trimethylsilyl (B98337) esters. science.gov These derivatives can then be separated and quantified in a single chromatographic run. science.gov
Another approach involves differential spectrophotometry, which has been successfully applied to the quantitative determination of total flavonoids in plant extracts. eco-vector.com This method can be adapted for the analysis of this compound by using a suitable standard and determining the optimal conditions for extraction and measurement. eco-vector.com The linearity, precision, and accuracy of the method must be validated to ensure reliable results. eco-vector.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound and its derivatives. kurouskilab.comornl.gov These methods are complementary, with IR spectroscopy being particularly sensitive to polar functional groups and Raman spectroscopy excelling at probing non-polar bonds and symmetric vibrations. kurouskilab.commt.com
Characterization of Carbonyl and Carboxyl Functional Groups
The infrared spectrum of a carboxylic acid, such as this compound, is characterized by distinct absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups within the carboxyl functional group. The C=O stretching vibration typically appears as a strong and broad band. scribd.com For comparison, the carbonyl absorption in ethanoic acid is observed around 1740 cm⁻¹. scribd.com The O-H stretch in carboxylic acids is characterized by a very broad and intense absorption at lower frequencies compared to alcohols, indicative of strong hydrogen bonding. scribd.com In ethanoic acid, this absorption is centered around 3000 cm⁻¹. scribd.com
In Raman spectroscopy, the C=O stretching mode of carboxylic acids can also be observed. kurouskilab.com However, in some cases, carbonyl bands may be weak or absent in the Raman spectrum, while being prominent in the IR spectrum. kurouskilab.com This difference in activity is a key aspect of the complementary nature of the two techniques. kurouskilab.com
Hydrogen Bonding Network Analysis
Hydrogen bonding plays a crucial role in the structure and properties of carboxylic acids, both in the solid state and in solution. scribd.com Carboxylic acids typically form cyclic dimers through intermolecular hydrogen bonds between the carboxyl groups. scribd.comscience.gov This strong association is evident in their physical properties, such as elevated boiling points compared to alcohols of similar molecular weight. scribd.com
The presence and nature of hydrogen bonds can be effectively studied using vibrational spectroscopy. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of the distribution of hydrogen bond strengths within the sample. scribd.com In the solid state, X-ray crystallography reveals the specific geometry of these hydrogen-bonded networks. For instance, in the crystal structure of 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, intermolecular O-H···O hydrogen bonds lead to the formation of dimers with an R22(8) ring motif. researchgate.net Similarly, the crystal structure of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid shows both intramolecular and intermolecular hydrogen bonds, with the latter forming dimers. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure and reactivity of molecules like this compound and its derivatives. wikipedia.org
By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, from which the atomic positions are determined. wikipedia.org For example, X-ray crystallographic studies on related compounds have provided insights into the geometry of the trifluoromethyl group and the planarity of β-keto ester moieties, which are relevant to the structure of this compound derivatives. The planarity of the β-keto ester system is crucial for electron delocalization across the α- and β-carbonyl groups.
The data obtained from X-ray crystallography, such as the R-factor, provide a measure of the quality of the structural model. lsuhsc.edu This technique has been instrumental in characterizing the hydrogen-bonding patterns in various carboxylic acids and their derivatives, revealing the formation of dimers and other supramolecular structures. researchgate.netnih.gov
Computational Chemistry Studies
Computational chemistry offers a theoretical framework to investigate the electronic structure, properties, and reactivity of molecules. diva-portal.org These methods complement experimental techniques by providing insights that may be difficult or impossible to obtain through experiments alone. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a widely used computational method in quantum chemistry due to its balance of accuracy and computational cost. q-chem.com DFT calculations are based on the principle that the electronic energy of a system is a functional of the electron density. nih.gov This approach allows for the investigation of various molecular properties, including electronic structure and reactivity. researchgate.net
DFT calculations can be used to optimize the geometry of molecules, predict vibrational frequencies, and analyze the nature of chemical bonds. nih.govresearchgate.net For example, DFT calculations have been employed to study the vibrational spectra of various organic molecules, aiding in the assignment of experimental IR and Raman bands. nih.govresearchgate.net The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov DFT can also be used to explore reaction mechanisms and predict the regioselectivity and stereoselectivity of chemical reactions. nih.gov
Conformational Analysis and Tautomeric Equilibria Determination
Quantum chemical calculations are instrumental in determining the stable conformations and tautomeric forms of α-keto acids like this compound. These molecules can exist in several forms, including keto, enol, and hydrated gem-diol tautomers, with their relative populations being highly dependent on the solvent environment. researchgate.net
Below is a representative table illustrating the type of data generated from such computational studies, showing the relative stability of different tautomers.
Table 1: Calculated Relative Energies of Tautomers (Note: This table is illustrative as specific literature data for this compound is not available. Values are based on general findings for similar α-keto acids.)
| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Keto | ![]() | 0.0 | 0.0 |
| Enol | ![]() | +5.2 | +3.8 |
| Hydrate | ![]() | -8.1 | -12.5 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a cornerstone for predicting and interpreting the spectroscopic properties of molecules. Methods like DFT can accurately forecast NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. researchgate.net
NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). For this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is crucial for its characterization. While databases like nmrshiftdb2 offer platforms for sharing predicted NMR data, specific computational studies detailing the predicted shifts for this compound are not prominent. uni-koeln.de However, computational analysis of related butanoic acid derivatives has shown good agreement between DFT-calculated and experimental NMR data. uni.lu
Vibrational Spectra: The vibrational frequencies and intensities calculated using DFT methods are vital for assigning experimental FT-IR and Raman spectra. These calculations help in identifying characteristic vibrational modes, such as the C=O stretching of the ketone and carboxylic acid groups, and vibrations associated with the C-F bonds of the trifluoromethyl group.
Table 2: Predicted Spectroscopic Data (Note: This table is a template for predicted data. Specific computational results for this compound are not available in the cited literature.)
| Parameter | Nucleus/Mode | Predicted Value (Gas Phase) |
| NMR Chemical Shift | ¹³C (C=O, ketone) | ~195 ppm |
| NMR Chemical Shift | ¹³C (C=O, acid) | ~160 ppm |
| NMR Chemical Shift | ¹⁹F (CF₃) | ~ -70 ppm (relative to CFCl₃) |
| IR Frequency | ν(C=O, ketone) | ~1750 cm⁻¹ |
| IR Frequency | ν(C=O, acid) | ~1780 cm⁻¹ |
| IR Frequency | ν(C-F, symmetric) | ~1150 cm⁻¹ |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Quantum chemical calculations allow researchers to map the entire potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. chemscene.com
Reaction Pathways: For derivatives of this compound, computational studies have been used to explore reaction mechanisms. For example, the mechanism of the Friedel-Crafts reaction between ethyl 3,3,3-trifluoromethylpyruvate (the ethyl ester of the target compound) and indole (B1671886) has been investigated computationally. nih.gov These studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can elucidate the role of catalysts by modeling their interaction with the reactants. nih.gov
Activation Energy and Reactivity: By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the feasibility and rate of a reaction. researchgate.net For instance, the decarboxylation of β-keto acids is a fundamental reaction, and DFT calculations could be employed to determine the activation barrier for the decarboxylation of this compound, likely proceeding through a cyclic transition state. Such calculations provide insight into the molecule's stability and reactivity under different conditions. Computational methods can also be used to predict sites of nucleophilic or electrophilic attack by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map.
Advanced Topics and Future Research Directions
The unique properties conferred by the trifluoromethyl group make 4,4,4-trifluoro-2-oxobutanoic acid and related structures fertile ground for advanced chemical research. Future investigations are poised to unlock new synthetic methodologies, novel applications, and a deeper understanding of their biological and environmental implications.
Q & A
Q. Methodological Considerations :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
- Temperature Control : Maintain ≤60°C during condensation to prevent side reactions.
- Purification : Use acid-base extraction to isolate the product, followed by recrystallization in ethanol/water mixtures for high purity (>95%) .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Basic Research Question
Key Techniques :
Q. Methodological Tips :
- Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid proton interference.
- Calibrate instruments with fluorinated standards to account for shifts caused by electronegative fluorine atoms .
What strategies are effective for synthesizing enantiomerically pure forms of this compound, and how are their configurations confirmed?
Advanced Research Question
Synthesis Strategies :
Q. Configuration Confirmation :
| Analytical Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical Rotation ([α]D) | +15.1° (EtOH) | -15.0° (EtOH) |
| ¹H NMR Shift (CH₂) | δ 2.8–3.1 ppm | δ 3.0–3.3 ppm |
| X-ray Crystallography | R-configuration confirmed | S-configuration confirmed |
Q. Reference :
How does the trifluoromethyl group influence the compound's reactivity in nucleophilic reactions, and what experimental approaches validate these effects?
Advanced Research Question
The CF₃ group exerts strong electron-withdrawing effects, which:
- Activate Carbonyls : Enhance electrophilicity, facilitating nucleophilic attacks (e.g., Grignard additions to the ketone group) .
- Steric Hindrance : The bulky CF₃ group limits access to reaction sites, requiring polar solvents (e.g., THF) to improve reagent diffusion.
Q. Validation Methods :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 2-oxobutanoic acid) to quantify activation effects.
- DFT Calculations : Model electron density maps to visualize CF₃'s electronic impact on the carbonyl group .
What methodological frameworks are recommended for resolving contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Contradictions in bioactivity data (e.g., variable enzyme inhibition) require:
Standardized Assays : Use uniform protocols (e.g., fixed pH, temperature) for reproducibility.
Control Experiments : Include positive/negative controls (e.g., known COX inhibitors) to validate assay conditions.
Meta-Analysis : Statistically compare datasets across studies to identify outliers or confounding variables (e.g., impurity profiles) .
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains. Re-test compounds under identical conditions (e.g., MIC assays in Mueller-Hinton broth) and report strain-specific data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



